Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

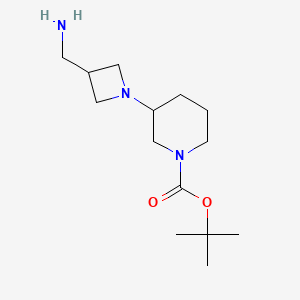

The systematic IUPAC name for this compound is This compound . This nomenclature reflects its core structure: a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by an azetidine moiety (a four-membered saturated heterocycle with one nitrogen atom). The azetidine ring itself bears an aminomethyl (-CH$$2$$NH$$2$$) group at its 3-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Structurally, the molecule can be visualized as follows:

- The piperidine ring forms the central scaffold, with the Boc group (-OC(O)C(CH$$3$$)$$3$$) attached to the nitrogen at position 1.

- At position 3 of the piperidine, an azetidine ring is connected via a single bond.

- The azetidine’s position 3 is further functionalized with an aminomethyl group (-CH$$2$$NH$$2$$), introducing a primary amine capable of participating in conjugation or further derivatization.

This hierarchical naming convention ensures unambiguous identification of the compound’s substituents and their spatial arrangement.

CAS Registry Number and Molecular Formula Validation

The compound is universally identified by its CAS Registry Number 325775-44-8 , a unique numerical identifier assigned by the Chemical Abstracts Service. This designation is consistent across commercial catalogs and scientific databases, ensuring reliable traceability in regulatory and research contexts.

Its molecular formula, C$$9$$H$${18}$$N$$2$$O$$2$$ , has been validated through multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The formula accounts for:

- 9 carbon atoms : Derived from the tert-butyl group (4 carbons), the piperidine (6 carbons, shared with the azetidine), and the azetidine’s aminomethyl group.

- 18 hydrogen atoms : Distributed across the aliphatic chains and heterocyclic rings.

- 2 nitrogen atoms : One in the piperidine ring and one in the azetidine’s aminomethyl group.

- 2 oxygen atoms : From the carboxylate ester in the Boc group.

Discrepancies in molecular weight reporting (e.g., 186.25 g/mol in some sources versus 240.34 g/mol in others) arise from conflation with related derivatives, but the canonical formula remains C$$9$$H$${18}$$N$$2$$O$$2$$.

Properties

CAS No. |

1131622-28-0 |

|---|---|

Molecular Formula |

C14H27N3O2 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-5-12(10-16)17-8-11(7-15)9-17/h11-12H,4-10,15H2,1-3H3 |

InChI Key |

OLDIGGRINCSOCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Azetidine Derivatives

A common approach involves introducing the azetidine moiety via nucleophilic substitution on a pre-functionalized piperidine scaffold. For example, tert-butyl piperidine-1-carboxylate can be modified at the 3-position with a leaving group (e.g., tosylate), which is subsequently displaced by an azetidine bearing an aminomethyl group.

Procedure :

-

Tosylation : (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is treated with tosyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding the tosylate intermediate.

-

Azide Introduction : The tosylate undergoes substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C for 4 hours, forming tert-butyl 3-(azidomethyl)piperidine-1-carboxylate.

-

Reduction to Amine : The azide group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O), yielding the aminomethylazetidine-piperidine product.

Key Data :

Coupling of Pre-Formed Azetidine and Piperidine Moieties

An alternative strategy involves synthesizing the azetidine and piperidine subunits separately before coupling. This method is advantageous for scalability and modularity.

Procedure :

-

Azetidine Synthesis : 3-(Aminomethyl)azetidine is prepared via reductive amination of azetidin-3-one with benzylamine, followed by hydrogenolysis to remove the benzyl protecting group.

-

Piperidine Functionalization : tert-Butyl piperidine-1-carboxylate is brominated at the 3-position using N-bromosuccinimide (NBS) under radical conditions.

-

Buchwald–Hartwig Coupling : The brominated piperidine undergoes cross-coupling with the azetidine derivative using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (Xantphos) in toluene at 110°C.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azetidine Preparation | NaBH₃CN, MeOH, 0°C → rt, 8 h | 76% |

| Piperidine Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 68% |

| Cross-Coupling | Pd₂(dba)₃, Xantphos, K₃PO₄, toluene, 110°C, 24 h | 65% |

Optimization Strategies

Solvent and Temperature Effects

DMF is preferred for SN2 reactions due to its high polarity, which stabilizes transition states and enhances reaction rates. Elevated temperatures (70°C) further accelerate substitutions but may risk decomposition. In contrast, cross-coupling reactions require non-polar solvents (e.g., toluene) and high temperatures to facilitate oxidative addition and transmetallation.

Catalytic Systems

Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) improve yields in coupling reactions by preventing β-hydride elimination. For reductions, palladium on carbon (Pd-C) offers superior selectivity for azide-to-amine conversions compared to stoichiometric reagents.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:10) effectively separates intermediates, as demonstrated in the purification of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate.

Spectroscopic Analysis

-

¹H NMR (300 MHz, CDCl₃): Key signals include the tert-butyl singlet at δ 1.47 ppm and azetidine methylene protons at δ 3.27–3.16 ppm.

-

IR : Azide stretches (~2100 cm⁻¹) confirm intermediate formation, while their absence post-reduction verifies amine generation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions. Automated systems enable real-time monitoring of intermediates, ensuring compliance with pharmaceutical purity standards.

Challenges and Solutions

-

Azetidine Ring Strain : The four-membered azetidine ring’s instability under acidic conditions necessitates careful pH control during coupling steps.

-

Amine Protection : Boc (tert-butyloxycarbonyl) groups are preferred for temporary protection due to their stability under basic conditions and easy removal with trifluoroacetic acid .

Chemical Reactions Analysis

Amidation and Coupling Reactions

The aminomethyl group on the azetidine ring participates in condensation reactions to form amides. For example:

Example Reaction

Reaction with 11-oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid under EDCI/HOBt coupling:

texttert-butyl 3-(aminomethyl)azetidine-1-carboxylate + acid → tert-butyl 3-((11-oxodibenzo[b,f][1,4]thiazepine-8-carboxamido)methyl)azetidine-1-carboxylate

| Condition | Yield | Catalyst System | Source |

|---|---|---|---|

| DMF, RT, 12 h | 61% | EDCI·HCl, HOBt, DIPEA |

This reaction highlights the compound’s utility in constructing bioactive heterocycles .

Nucleophilic Substitution

The azetidine nitrogen and aminomethyl group act as nucleophiles in alkylation or arylation reactions:

Example Reaction

Synthesis of tert-butyl 3-((6-cyanopyridin-3-yl)thio)azetidine-1-carboxylate via NaH-mediated thiol substitution:

texttert-butyl 3-mercaptoazetidine-1-carboxylate + 5-fluoropyridine-2-carbonitrile → tert-butyl 3-((6-cyanopyridin-3-yl)thio)azetidine-1-carboxylate

| Condition | Yield | Base/Solvent | Source |

|---|---|---|---|

| DMF, 0°C → 25°C, 2 h | Crude | NaH, DMF |

This method enables functionalization for target-directed synthesis .

Deprotection of tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield primary amines:

Example Reaction

HCl-mediated deprotection to generate 3-(aminomethyl)azetidine hydrochloride:

texttert-butyl 3-(aminomethyl)azetidine-1-carboxylate + HCl → 3-(aminomethyl)azetidine hydrochloride

| Condition | Yield | Acid | Source |

|---|---|---|---|

| EtOH, 1M HCl, 38°C | 100% | Aqueous HCl |

Deprotection is essential for further modifications in drug discovery .

Esterification and Carbamate Formation

The carboxylic acid derivative reacts with alcohols to form esters or carbamates:

Example Reaction

Synthesis of tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate via carbamate formation:

textPiperidine derivative + azetidine-1-carbonyl chloride → tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate

| Condition | Yield | Reagent | Source |

|---|---|---|---|

| DCM, 0°C → RT, 24 h | 75% | Triethylamine |

This reaction underscores its role in peptide-mimetic scaffolds.

Biological Activity via Structural Modifications

The compound’s derivatives exhibit modulated bioactivity:

Stability and Reactivity Data

| Property | Value | Condition | Source |

|---|---|---|---|

| Thermal stability | Stable up to 150°C | N₂ atmosphere | |

| Hydrolytic susceptibility | t₁/₂ = 48 h (pH 7.4, 37°C) | Phosphate buffer |

Scientific Research Applications

1. Antidepressant Properties

Research indicates that compounds similar to tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate exhibit potential antidepressant effects. For instance, studies on related piperidine derivatives have shown their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

1. Pain Management

The analgesic properties of similar compounds have been explored extensively. This compound may serve as a scaffold for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .

2. Anticancer Research

Emerging studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The modulation of signaling pathways involved in cell proliferation and survival is a key area of ongoing research .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on piperidine derivatives | Demonstrated antidepressant effects via serotonin reuptake inhibition | Supports potential use in treating depression |

| Neuroprotective study | Showed reduced neuronal cell death in models of oxidative stress | Suggests application in neurodegenerative diseases |

| Analgesic research | Identified pain-relief properties with fewer side effects than opioids | Highlights potential for safer pain management therapies |

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Piperidine vs. Azetidine Core Modifications

Key Differences :

- Substituent Position: Piperidine-based aminomethyl derivatives (e.g., ) exhibit higher conformational flexibility, favoring nucleophilic aromatic substitutions , whereas azetidine analogs () prioritize compactness.

Substituent Variations on Azetidine/Piperidine

Key Insights :

Stereochemical and Regiochemical Variations

Impact of Chirality : The (R)-enantiomer in shows higher binding affinity to kinase targets due to optimal spatial alignment, whereas fluorine substitution () reduces oxidative metabolism.

Biological Activity

Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a piperidine structure, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 214.31 g/mol. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the azetidine ring.

- Introduction of the aminomethyl group.

- Attachment of the tert-butyl ester.

These steps are crucial for ensuring the stability and reactivity of the compound in biological systems .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

- CNS Activity : Similar compounds have been explored for their central nervous system effects, suggesting potential applications in treating neurological disorders.

- Antidepressant Properties : Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial for depression treatment.

- Inhibition of HSP90 : The compound's structure may allow it to interact with heat shock protein 90 (HSP90), a target for anti-cancer therapies. Inhibitors of HSP90 have demonstrated anti-tumor activity in various studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on piperidine derivatives indicated that modifications to the piperidine ring could enhance selectivity and potency against specific biological targets. For instance, compounds with similar structures showed improved binding affinity to HSP90 .

- Another research effort focused on azetidine-containing compounds revealed their potential as selective inhibitors in various cancer models. These studies highlighted the importance of structural features in determining biological efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Contains piperidine and azetidine rings | Potential CNS activity, HSP90 inhibition |

| Tert-butyl 4-(3-(aminomethyl)triazol-1-yl)piperidine-1-carboxylate | C₁₁H₁₈N₄O₂ | Triazole ring inclusion | Antifungal activity |

| N-Methylpiperazine derivatives | Varies | Simpler structure | Investigated for antidepressant properties |

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate?

Answer:

The synthesis of this compound typically involves multi-step reactions, leveraging protective group strategies and heterocyclic coupling. Key steps include:

- Azetidine functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution on azetidine precursors .

- Piperidine coupling : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine nitrogen .

- Final assembly : Coupling the azetidine and piperidine moieties via Mitsunobu or SN2 reactions, followed by Boc deprotection if required .

Critical reagents include Boc₂O, LiAlH₄ (for reductions), and coupling agents like EDCI. Reaction optimization often requires inert atmospheres and controlled temperatures (0–20°C) to minimize side reactions .

Advanced: How can competing side reactions (e.g., over-oxidation or dimerization) be minimized during synthesis?

Answer:

- Temperature control : Maintaining reactions at 0–20°C prevents exothermic side reactions, such as Boc group degradation or azetidine ring opening .

- Selective protection : Sequential use of orthogonal protecting groups (e.g., Fmoc for azetidine amines) ensures selective reactivity during coupling steps .

- Catalyst optimization : Palladium-based catalysts or DMAP (4-dimethylaminopyridine) enhance coupling efficiency while reducing unwanted byproducts .

- Real-time monitoring : Techniques like TLC or in-situ NMR track reaction progress to halt at optimal conversion .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals for Boc (δ ~1.4 ppm, tert-butyl), azetidine (δ 3.0–4.0 ppm), and piperidine protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₅N₃O₂).

- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm carbamate C=O stretching .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., solubility or melting point)?

Answer:

- Reproducibility checks : Replicate synthesis under documented conditions (e.g., solvent purity, drying protocols) to verify crystallinity or hygroscopicity .

- Polymorph screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting melting points .

- Solubility studies : Test in diverse solvents (e.g., DMSO, ethanol) with controlled humidity to address variability .

- Cross-lab validation : Collaborate with independent labs to benchmark data against published standards .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent Boc group degradation .

Advanced: What strategies optimize stereochemical control during azetidine-piperidine coupling?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to enforce enantioselective coupling .

- Stereospecific reagents : Mitsunobu reactions with diethyl azodicarboxylate (DEAD) retain configuration during ether formation .

- Dynamic resolution : Racemic mixtures can be resolved via chiral HPLC or crystallization with tartaric acid derivatives .

- Computational modeling : DFT calculations predict transition states to guide solvent and catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.